molecular formula C22H22N2O4S B2526684 methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477872-70-1

methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

Cat. No. B2526684
CAS RN: 477872-70-1
M. Wt: 410.49
InChI Key: BZXSPBXSGXVRPD-UHFFFAOYSA-N
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Description

The compound of interest, methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate, is a multifaceted molecule that appears to be a derivative of heterocyclic compounds with potential biological activity. The presence of a cyclohexylamino group, a pyrrole moiety, and a benzothiophene structure suggests a complex synthesis pathway and a variety of chemical properties and reactions.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of multifunctional synthons. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog are versatile reagents for the preparation of polysubstituted heterocyclic systems, including pyrroles . Similarly, methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates have been used to react with other compounds to form complex heterocyclic structures . These methods could potentially be adapted for the synthesis of the compound , utilizing strategic functional group interconversions and cycloaddition reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction data. For example, the structure of reaction products from methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates was confirmed by X-ray analysis . This technique could be employed to determine the precise molecular geometry of the target compound, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of the compound is likely to be influenced by the presence of the cyclohexylamino group and the pyrrole ring. Cyclohexylamine has been shown to react with various aldehydes to form different products depending on the substituents present . The cyclohexylamino group in the compound of interest may similarly undergo nucleophilic substitution reactions or participate in condensation reactions, depending on the reaction conditions and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from studies on similar molecules. For instance, 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate was characterized using FT-IR, NMR, and density functional theory calculations, providing insights into its vibrational frequencies, chemical shifts, and molecular electrostatic potential maps . These techniques could be applied to the compound to determine its physical properties, such as melting point, solubility, and stability, as well as its chemical properties, including acidity, basicity, and reactivity.

Scientific Research Applications

Chemical Inhibitors and Enzymatic Studies

Compounds with complex structures, similar to the one , often serve as selective inhibitors for specific enzymes or biochemical pathways. For example, studies on chemical inhibitors of cytochrome P450 isoforms highlight the significance of structurally diverse molecules in understanding drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011)[https://consensus.app/papers/chemical-inhibitors-cytochrome-p450-isoforms-liver-khojasteh/9656243ef6fb59b58db1bc5ce76e9233/?utm_source=chatgpt]. These insights are crucial for predicting metabolic pathways and designing molecules with desired pharmacokinetic profiles.

Antimicrobial and Biological Activity

Research on monoterpenes, such as p-Cymene, and other biologically active compounds, underscores the importance of structural diversity in discovering new antimicrobial agents (Marchese et al., 2017)[https://consensus.app/papers/update-monoterpenes-antimicrobial-agents-focus-pcymene-marchese/87dbde1534be5e74bc1f38a2a268dcd5/?utm_source=chatgpt]. This reflects the potential of complex molecules in contributing to the development of new treatments for communicable diseases, highlighting the relevance of structural and functional studies in biomedical research.

Synthetic Methodologies and Applications

The versatility of certain molecular frameworks in synthesizing new compounds with a wide range of applications is evident in the literature. For instance, the study of xylan derivatives demonstrates how chemical modification can lead to new materials with specific properties suitable for applications in drug delivery and as biomaterials (Petzold-Welcke et al., 2014)[https://consensus.app/papers/xylan-derivatives-application-minireview-results-petzoldwelcke/adae5bfc26eb510b890cc227b6eb54d3/?utm_source=chatgpt]. Such research illustrates the broader implications of synthetic strategies in material science and pharmaceuticals, providing a context for the potential applications of complex molecules like the one described.

properties

IUPAC Name

methyl 3-[2-[2-(cyclohexylamino)-2-oxoacetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-22(27)20-18(15-10-5-6-12-17(15)29-20)24-13-7-11-16(24)19(25)21(26)23-14-8-3-2-4-9-14/h5-7,10-14H,2-4,8-9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXSPBXSGXVRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

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